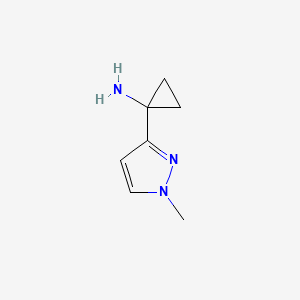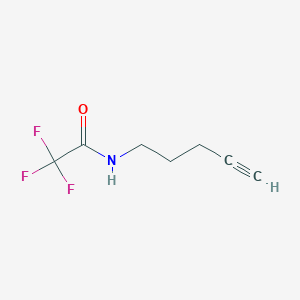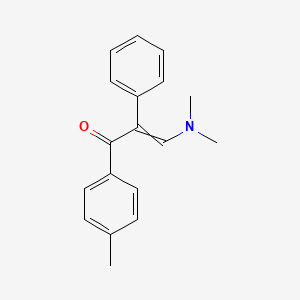
MFCD25970156
概要
説明
(E)-Ethyl 3-(4-phenoxyphenyl)acrylate, also known by its chemical identifier MFCD25970156, is an organic compound with the molecular formula C₁₇H₁₆O₃. This compound is characterized by the presence of an ethyl ester group attached to a phenoxyphenyl acrylate moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate typically involves the esterification of 3-(4-phenoxyphenyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods: On an industrial scale, the production of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
化学反応の分析
Types of Reactions: (E)-Ethyl 3-(4-phenoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(E)-Ethyl 3-(4-phenoxyphenyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The phenoxyphenyl moiety can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenoxyphenyl compound, which then exerts its effects through binding to target proteins and altering their function.
類似化合物との比較
- (E)-Ethyl 3-(4-methoxyphenyl)acrylate
- (E)-Ethyl 3-(4-chlorophenyl)acrylate
- (E)-Ethyl 3-(4-bromophenyl)acrylate
Comparison: (E)-Ethyl 3-(4-phenoxyphenyl)acrylate is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs. The phenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
ethyl 3-(4-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
InChIキー |
PWDOUGMRFQWZBH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-methyl-1-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-1H-pyrazol-4-yl]-ethanone](/img/structure/B8565833.png)

![1-(Methylsulfonyl)-4-[4-(2,2,2-trifluoroethoxy)phenyl]piperazine](/img/structure/B8565849.png)




![2-(1-Benzothiophen-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8565899.png)
![6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8565905.png)




